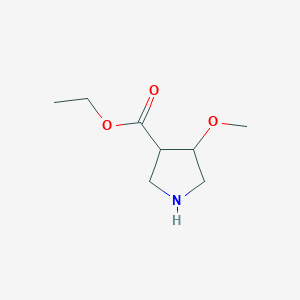

Ethyl 4-methoxypyrrolidine-3-carboxylate

Description

Ethyl 4-methoxypyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a methoxy group at the 4-position and an ethyl ester at the 3-position. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 4-methoxypyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

LFWULXIJRFIGSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCC1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxypyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxypyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Dissolve 4-methoxypyrrolidine in an organic solvent such as dichloromethane.

- Add a base such as triethylamine to the solution.

- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-methoxypyrrolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxypyrrolidine-3-carboxylic acid.

Reduction: Formation of 4-methoxypyrrolidine-3-methanol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-methoxypyrrolidine-3-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.

Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methoxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(Methoxyimino)piperidine-1-carboxylate (Compound 7a/7b)

- Structure: A piperidine derivative with a methoxyimino group at C4 and ester functionalities.

- Key Differences: The piperidine ring (6-membered) vs. pyrrolidine (5-membered) alters ring strain and conformational flexibility. Methoxyimino group introduces a planar, conjugated system, unlike the methoxy group in the target compound, which is electron-donating but non-conjugated.

- Synthesis : Prepared via reaction of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .

Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate

- Structure : A pyrrolidine derivative with a 2-oxo group and 4,4-dimethyl substituents.

- Key Differences: The 2-oxo group increases electrophilicity at C2, enabling nucleophilic reactions, whereas the methoxy group in the target compound enhances steric bulk and electron density.

- Safety Data : Requires careful handling (UN 1993; flash point 43°C), indicating flammability risks common to ethyl esters .

Ethyl 4-((2-Cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate

Ethyl 1-Cyclohexyl-5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylate

- Structure : A pyrazole derivative with a 4-methoxyphenyl group.

- Key Differences :

Data Tables

Table 1. Structural and Physical Properties

*Note: Data for the target compound are extrapolated from analogs.

Key Findings and Implications

Biological Activity

Ethyl 4-methoxypyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 4-methoxypyrrolidine-3-carboxylate features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of ethyl 4-methoxypyrrolidine-3-carboxylate is primarily attributed to its role as an enzyme inhibitor and ligand in biochemical assays. The compound’s stereochemistry plays a crucial role in its binding affinity to specific targets, such as enzymes or receptors. It may act by:

- Inhibiting Enzymatic Activity : By binding to the active sites of enzymes, it can prevent substrate access, thus inhibiting enzyme function.

- Modulating Biological Pathways : Its interaction with various receptors can lead to alterations in signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that ethyl 4-methoxypyrrolidine-3-carboxylate exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacteria and fungi.

- CNS Activity : Due to its structural characteristics, it may influence central nervous system functions, making it a candidate for neuropharmacological studies.

- Anticancer Potential : Preliminary studies suggest that derivatives may have cytotoxic effects on cancer cells.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of ethyl 4-methoxypyrrolidine-3-carboxylate against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. -

CNS Effects

In a neuropharmacological assessment, derivatives similar to ethyl 4-methoxypyrrolidine-3-carboxylate were tested for their ability to modulate neurotransmitter levels. Results indicated that these compounds could enhance serotonin levels, which may have implications for treating depression. -

Anticancer Studies

Research focused on the cytotoxic effects of ethyl 4-methoxypyrrolidine-3-carboxylate on different cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.